amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-51-0](/img/structure/B2914316.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine, fluorine, and nitrogen atoms. Notably, it can be synthesized from 2-amino-3-chloro-5-trifluoromethylpyridine (a precursor) through specific chemical reactions . The exact synthetic route may vary depending on the desired isomer or specific functional groups.
Molecular Structure Analysis
The molecular structure of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione consists of a pyrrolopyridine core with a trifluoromethyl group, a chlorine atom, and a methylamino group. The arrangement of these atoms significantly influences its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For instance, it can undergo transformations to form derivatives with altered functional groups, which may impact its biological activity .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on developing synthetic methods for pyrrolidine-2,4-diones and related compounds, which are analogues of amino acids and have potential applications in medicinal chemistry and material science. For example, the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones involves acylation at C-3 by acid chlorides, indicating the versatility of these compounds in chemical synthesis (Jones et al., 1990). Another study demonstrated the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, highlighting the potential for constructing pyrrole-based compounds with varied substitutions (Klappa et al., 2002).
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, research on mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands has revealed different configurations depending on the ligand and counterion. This work contributes to the understanding of molecular structures and electron paramagnetic resonance spectra, which are crucial for developing materials with specific magnetic properties (Hureau et al., 2008).
Computational Chemistry
Computational studies on compounds similar to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione" have been conducted to understand their equilibrium geometry, vibrational spectra, and electronic structure. Such studies are pivotal for predicting the behavior of these compounds in various environments and for their potential applications in drug design and material science (Boobalan et al., 2014).
These studies collectively demonstrate the scientific research applications of compounds related to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione" in synthetic chemistry, material science, and computational chemistry. They provide a foundation for further exploration into the synthesis, structural analysis, and potential applications of such compounds in various scientific domains.
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density , might influence its pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may have a variety of effects at the molecular and cellular levels .
Action Environment
It’s known that the physicochemical properties of a compound can influence its stability and efficacy .
特性
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2/c1-21(11-10(15)4-7(5-20-11)14(16,17)18)22-12(23)8-2-3-19-6-9(8)13(22)24/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJFFNOYFZMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
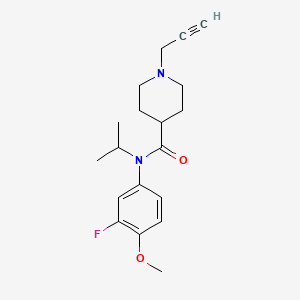
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
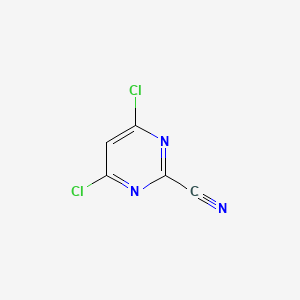
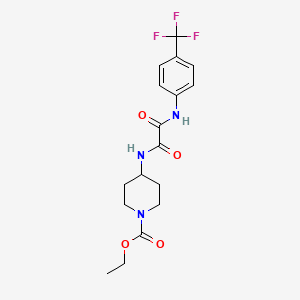
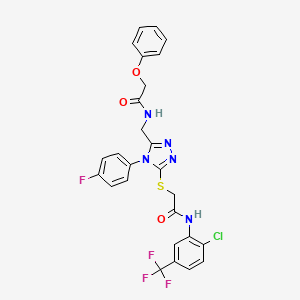
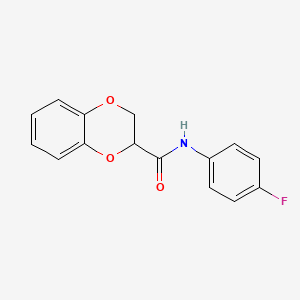
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2914245.png)
![N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2914247.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)
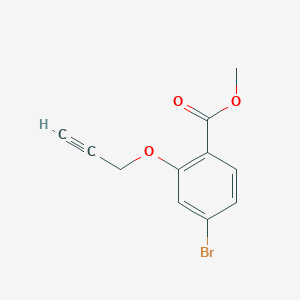
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)